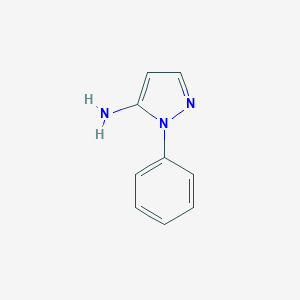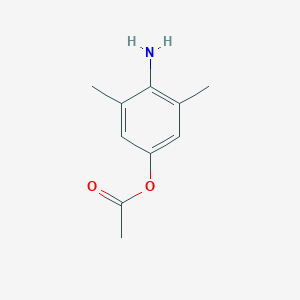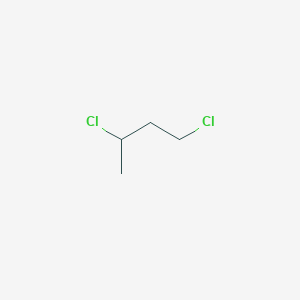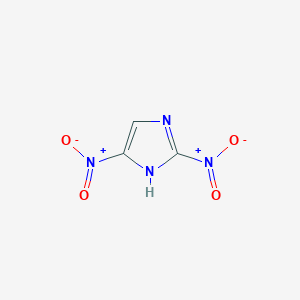
1,2,3,6,7,8-Hexachloronaphthalene
Overview
Description
1,2,3,6,7,8-Hexachloronaphthalene is a polychlorinated naphthalene with the molecular formula C₁₀H₂Cl₆ and a molecular weight of 334.841 g/mol . It is a chlorinated derivative of naphthalene, characterized by the presence of six chlorine atoms attached to the naphthalene ring.
Preparation Methods
The synthesis of 1,2,3,6,7,8-Hexachloronaphthalene typically involves the chlorination of naphthalene. The reaction conditions include the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The process is carried out under controlled temperature and pressure to ensure selective chlorination at the desired positions on the naphthalene ring . Industrial production methods may involve continuous flow reactors to maintain consistent quality and yield .
Chemical Reactions Analysis
1,2,3,6,7,8-Hexachloronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of chlorinated naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of partially dechlorinated naphthalenes.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles like hydroxide ions or amines.
Scientific Research Applications
1,2,3,6,7,8-Hexachloronaphthalene has been studied for its various applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polychlorinated naphthalenes in environmental and analytical chemistry.
Biology: Research has focused on its toxicological effects and its behavior in biological systems, including bioaccumulation and biodegradation.
Medicine: Studies have explored its potential as a reference compound in toxicological assessments and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 1,2,3,6,7,8-Hexachloronaphthalene involves its interaction with cellular components, leading to toxic effects. It can bind to aryl hydrocarbon receptors (AhR) and induce the expression of cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. This interaction can lead to oxidative stress, disruption of cellular signaling pathways, and potential carcinogenic effects .
Comparison with Similar Compounds
1,2,3,6,7,8-Hexachloronaphthalene can be compared with other polychlorinated naphthalenes such as:
1,2,3,4,5,6-Hexachloronaphthalene: Similar in structure but with different chlorine substitution patterns, leading to variations in chemical reactivity and toxicity.
1,2,3,5,7,8-Hexachloronaphthalene: Another isomer with distinct physical and chemical properties.
1,2,3,4,5,7-Hexachloronaphthalene: Differing in the position of chlorine atoms, affecting its environmental persistence and biological effects
These comparisons highlight the uniqueness of this compound in terms of its specific chlorine substitution pattern and its resulting chemical and biological behavior.
Properties
IUPAC Name |
1,2,3,6,7,8-hexachloronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H2Cl6/c11-4-1-3-2-5(12)8(14)10(16)6(3)9(15)7(4)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYZNPLWZGYFIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=C(C2=C(C(=C1Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70937798 | |
| Record name | 1,2,3,6,7,8-Hexachloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70937798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17062-87-2 | |
| Record name | Naphthalene, 1,2,3,6,7,8-hexachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017062872 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,6,7,8-Hexachloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70937798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(E)-6-[1,3-Dihydro-6-methoxy-4-[(2-methoxyethoxy)methoxy]-7-methyl-3-oxo-5-isobenzofuranyl]-4-methyl-4-hexenoic Acid Methyl Ester](/img/structure/B52867.png)



![(E)-6-[1,3-Dihydro-1-hydroxy-6-methoxy-4-[(2-methoxyethoxy)methoxy]-7-methyl-3-oxo-5-isobenzofuranyl]-4-methyl-4-hexenoic Acid](/img/structure/B52881.png)





